5-Chloro-2,3-dimethylpyrido[3,4-b]pyrazine
Description
Historical Context and Evolution of Pyrido[3,4-b]pyrazine (B183377) Research
The exploration of pyrido[3,4-b]pyrazine scaffolds dates back to at least the mid-20th century. An early account of the preparation of pyrido-(3,4)-pyrazines was documented in a 1959 publication by Mervyn Israel and Allan R. Day in The Journal of Organic Chemistry. This foundational work laid the groundwork for subsequent investigations into the synthesis and properties of this class of compounds.
The evolution of research on the pyrido[3,4-b]pyrazine core has seen a significant shift from initial synthetic explorations to a more focused approach on creating diverse derivatives with specific biological activities. Over the decades, chemists have developed various synthetic methodologies to access this scaffold and its analogues. A notable advancement includes the synthesis of tetrahydropyrido[3,4-b]pyrazine scaffolds from pentafluoropyridine, which has opened up avenues for creating previously inaccessible polysubstituted derivatives.
In recent years, the research trajectory has increasingly moved towards the application of pyrido[3,4-b]pyrazines in medicinal chemistry. Studies have highlighted their potential as potent inhibitors of protein kinases, which are crucial targets in cancer therapy. This progression from fundamental synthesis to targeted drug design underscores the growing recognition of the therapeutic potential embedded within the pyrido[3,4-b]pyrazine framework.
Strategic Importance of Fused Pyrazine (B50134) Heterocycles in Contemporary Chemical Research
Fused pyrazine heterocycles, including the pyrido[3,4-b]pyrazine system, are of paramount strategic importance in modern chemical research, particularly in the fields of medicinal chemistry and materials science. Their unique structural and electronic properties make them versatile building blocks for the design of novel functional molecules.
In medicinal chemistry, the pyrazine ring is a key component in numerous biologically active compounds and several FDA-approved drugs. Its ability to participate in hydrogen bonding and other non-covalent interactions makes it a valuable pharmacophore for engaging with biological targets. Fused pyrazine derivatives have demonstrated a wide spectrum of pharmacological activities, including but not limited to:
Anticancer Agents: As exemplified by their role as protein kinase inhibitors.
Antimicrobial Agents: Showing efficacy against various pathogens.
Central Nervous System (CNS) Active Agents: With potential applications in treating neurological disorders.
The rigid, planar structure of many fused pyrazine systems allows for efficient interaction with biological macromolecules, enhancing their potential as therapeutic agents.
In the domain of materials science, fused pyrazine heterocycles are being explored for their applications in the development of advanced materials. Their nitrogen-rich framework can impart desirable electronic and optical properties, making them suitable for use in:
Organic electronics: As components of organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).
Sensors: For the detection of various analytes.
Polymers and Coatings: To enhance thermal stability and other material properties.
The versatility of the fused pyrazine scaffold ensures its continued prominence as a target for synthetic and application-oriented research.
Rationale for Investigating the 5-Chloro-2,3-dimethylpyrido[3,4-b]pyrazine Scaffold within Modern Medicinal and Materials Chemistry Paradigms
While direct research on this compound is not extensively documented in publicly available literature, a strong rationale for its investigation can be constructed based on established principles of medicinal chemistry and the known effects of its constituent functional groups on similar heterocyclic systems. The strategic placement of chloro and dimethyl groups on the pyrido[3,4-b]pyrazine core is a deliberate design choice aimed at modulating its physicochemical and biological properties.
The Role of the Chloro Substituent:
The introduction of a chlorine atom into a bioactive molecule is a common and effective strategy in drug design. The chloro group can influence a compound's properties in several ways:
Modulation of Lipophilicity: The chlorine atom is lipophilic, which can enhance the ability of a molecule to cross cell membranes and improve its pharmacokinetic profile.
Electronic Effects: As an electron-withdrawing group, chlorine can alter the electron distribution within the aromatic system, potentially influencing the molecule's binding affinity to its biological target.
Metabolic Stability: The presence of a chlorine atom can block sites of metabolic oxidation, thereby increasing the metabolic stability and in vivo half-life of a drug candidate. This is often referred to as the "magic chloro" effect. acs.org
The Role of the Dimethyl Substituents:
The incorporation of methyl groups also plays a crucial role in fine-tuning the properties of a lead compound. The "magic methyl" effect describes the often-dramatic improvement in binding affinity or other pharmacological properties that can result from the addition of a single methyl group. researchgate.net The rationale for including two methyl groups on the pyrazine ring includes:
Enhanced Binding Affinity: Methyl groups can engage in favorable van der Waals interactions within the hydrophobic pockets of a target protein, thereby increasing binding affinity.
Conformational Rigidity: The presence of methyl groups can restrict the conformational flexibility of the molecule, locking it into a bioactive conformation and reducing the entropic penalty upon binding.
Increased Lipophilicity: Similar to the chloro group, methyl groups increase the lipophilicity of the molecule, which can impact its absorption, distribution, metabolism, and excretion (ADME) properties.
Synergistic Effects and Bioisosterism:
In the context of materials chemistry, the introduction of these substituents can be used to tune the electronic properties, solubility, and solid-state packing of the pyrido[3,4-b]pyrazine core, which are critical parameters for the performance of organic electronic materials.
Structure
3D Structure
Properties
IUPAC Name |
5-chloro-2,3-dimethylpyrido[3,4-b]pyrazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN3/c1-5-6(2)13-8-7(12-5)3-4-11-9(8)10/h3-4H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEHGKUBKQVDTSV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C2C(=N1)C=CN=C2Cl)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Derivatization Strategies for the 5 Chloro 2,3 Dimethylpyrido 3,4 B Pyrazine Nucleus
Nucleophilic Aromatic Substitution Reactions on the Pyridyl Ring System
The chlorine atom at the C5 position of the 5-chloro-2,3-dimethylpyrido[3,4-b]pyrazine nucleus is highly susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is a cornerstone for introducing a wide variety of functional groups onto the pyridopyrazine core. The electron-withdrawing nature of the adjacent nitrogen atoms in both the pyridine (B92270) and pyrazine (B50134) rings activates the C5 position for attack by nucleophiles.
Commonly, these reactions proceed via a concerted mechanism or a stepwise addition-elimination pathway involving a Meisenheimer-like intermediate. nih.govnih.gov The reactivity of the chloro substituent allows for its displacement by a range of nucleophiles, including amines, alkoxides, and thiolates. For instance, reactions with various primary and secondary amines can be used to synthesize a library of 5-amino-2,3-dimethylpyrido[3,4-b]pyrazine derivatives. Similarly, treatment with hydrazine hydrate can yield the corresponding 5-hydrazinyl derivative, a key intermediate for constructing further heterocyclic systems. nih.govresearchgate.net
The general scheme for SNAr on this nucleus is depicted below:
R-Nu + this compound → 5-(Nu)-2,3-dimethylpyrido[3,4-b]pyrazine + R-Cl
Representative examples of nucleophilic substitution on related chloro-heterocyclic systems demonstrate the broad applicability of this reaction class.
Table 1: Examples of Nucleophilic Aromatic Substitution Reactions
| Nucleophile | Reagent Example | Product Type | Reference |
|---|---|---|---|
| Amine | Piperazine | 5-Piperazinyl derivative | mdpi.com |
| Hydrazine | Hydrazine Hydrate | 5-Hydrazinyl derivative | nih.govresearchgate.net |
| Thiol | Sodium Thiolate | 5-Thioether derivative | nih.gov |
These reactions are fundamental in medicinal chemistry and materials science for creating new molecules with tailored properties. chemimpex.comnih.gov
Electrophilic Substitution Reactions and Subsequent Functionalization
While the pyrido[3,4-b]pyrazine (B183377) system is generally electron-deficient, making classical electrophilic aromatic substitution challenging, such reactions can be directed to specific positions under controlled conditions, or the ring system can be functionalized through other means. The introduction of electron-donating groups via nucleophilic substitution at the C5 position can subsequently increase the electron density of the ring system, rendering it more amenable to electrophilic attack.
Functionalization can also be achieved through deprotonation-metallation strategies followed by quenching with an electrophile. mdpi.com For example, using a strong base like lithium 2,2,6,6-tetramethylpiperidide (LTMP) can selectively deprotonate the ring, and the resulting organolithium species can react with various electrophiles. Iodination has been successfully performed on the related 8-bromo-2,3-diphenylpyrido[3,4-b]pyrazine, indicating that halogenation is a viable functionalization pathway. mdpi.com
Electrochemical and Chemical Reduction/Oxidation Studies of Pyrido[3,4-b]pyrazines
The electrochemical behavior of the pyrido[3,4-b]pyrazine core is characterized by its ability to undergo reduction and oxidation processes, a feature exploited in the development of materials for electronic applications like dye-sensitized solar cells. acs.orgnih.gov The pyrazine moiety, an electron-accepting unit, facilitates the electrochemical reduction of the molecule. dtu.dk
Cyclic voltammetry (CV) studies on related pyrido[2,3-b]pyrazine (B189457) derivatives have been used to determine their electronic properties, including the energies of their frontier molecular orbitals (HOMO and LUMO). rsc.orgnih.gov The electrochemical reduction of pyrazine and its fused derivatives typically involves a two-electron transfer to form the dihydro counterpart. dtu.dk The redox potentials are sensitive to the nature and number of substituents on the ring system. dtu.dk Electron-donating groups, like methyl groups, tend to shift the redox potential to more negative values, while electron-withdrawing groups have the opposite effect. dtu.dk
Studies on 1,2,5-thiadiazolo[3,4-b]pyrazine-5,6-dicarbonitrile, a strong π-electron acceptor, show two distinct reduction potentials, highlighting the electron-accepting capability of the pyrazine ring. researchgate.net The electrochemical properties of this compound are expected to be influenced by both the electron-donating methyl groups and the electron-withdrawing chloro group.
Palladium-Catalyzed Coupling Reactions for Advanced Derivatization (e.g., Stille Coupling)
Palladium-catalyzed cross-coupling reactions are powerful tools for the advanced derivatization of the this compound nucleus. beilstein-journals.org The reactive C-Cl bond serves as an excellent handle for forming new carbon-carbon and carbon-heteroatom bonds. Reactions such as Suzuki-Miyaura, Stille, and Heck couplings allow for the introduction of a wide array of aryl, heteroaryl, and alkyl groups. dntb.gov.uaresearchgate.net
For instance, the Stille coupling reaction has been employed to synthesize precursors for electrochromic polymers by reacting 5,8-dibromo-2,3-dimethylpyrido[3,4-b]pyrazine with organostannane reagents. semanticscholar.org This demonstrates the feasibility of using halogenated pyridopyrazines as building blocks for complex conjugated materials. Similarly, Suzuki coupling, which pairs the chloro-derivative with a boronic acid or ester in the presence of a palladium catalyst and a base, is a widely used method for creating biaryl structures. mdpi.com
This strategy has been used to functionalize various chloro-substituted pyrazines and pyridines, leading to trisubstituted derivatives with high yields. nih.govnih.gov The optimization of reaction conditions, including the choice of catalyst, ligand, base, and solvent, is crucial for achieving high efficiency and regioselectivity. nih.gov
Table 2: Overview of Palladium-Catalyzed Coupling Reactions
| Reaction Name | Coupling Partner | Bond Formed | Typical Catalyst | Reference |
|---|---|---|---|---|
| Suzuki-Miyaura | Aryl/Heteroaryl Boronic Acid | C-C (Aryl) | Pd(PPh₃)₄, PdCl₂(dppf) | researchgate.netmdpi.comnih.gov |
| Stille | Organostannane | C-C | Pd(PPh₃)₄ | semanticscholar.org |
| Heck | Alkene | C-C (Vinyl) | Pd(OAc)₂ | beilstein-journals.org |
Investigations into Hydrolytic Stability and Reactivity Under Controlled Conditions
The hydrolytic stability of a chemical compound is a critical parameter, particularly for its potential application in biological systems or aqueous environments. Hydrolysis can be a significant degradation pathway for many pharmaceuticals and other organic molecules. nih.gov The stability of this compound is influenced by factors such as pH and temperature. researchgate.net
The C-Cl bond on the electron-deficient pyridine ring is susceptible to hydrolysis, although it is generally more stable than acyl chlorides or alkyl halides. The rate of hydrolysis can be significantly affected by the pH of the medium. researchgate.net In acidic or basic aqueous solutions, the chlorine atom can be displaced by a hydroxyl group to form the corresponding 5-hydroxy derivative.
While specific long-term hydrolytic stability data for this compound is not extensively documented in the reviewed literature, studies on other heterocyclic compounds provide insights. For example, the stability of esters and other functional groups can be enhanced through structural modifications, such as the introduction of sterically shielding groups. nih.govmdpi.com Controlled studies, following guidelines such as those from the OECD, are necessary to quantify the half-life and degradation kinetics under various pH and temperature conditions. nih.gov Such investigations would be crucial for determining the environmental fate and shelf-life of this compound and its derivatives.
Comprehensive Spectroscopic and Crystallographic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy for Unambiguous Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for determining the carbon-hydrogen framework of a molecule. Through the analysis of chemical shifts, coupling constants, and correlations, the precise connectivity and spatial relationships of atoms can be established.
For 5-Chloro-2,3-dimethylpyrido[3,4-b]pyrazine, ¹H NMR would identify protons in different chemical environments. The aromatic protons on the pyrido moiety are expected to appear in the downfield region (typically δ 7.0-9.0 ppm), while the two methyl groups would appear as singlets in the upfield region (δ 2.0-3.0 ppm). ¹³C NMR would complement this by showing signals for each unique carbon atom, including the aromatic carbons and the methyl group carbons. For instance, in the related compound 3,5-dimethylpyrazine-2-carboxylic acid, the methyl group carbons appear at 21.4 and 23.6 ppm, while the aromatic carbons are observed between 138.0 and 154.7 ppm. nih.gov
Illustrative ¹H and ¹³C NMR Data for Structurally Similar Heterocycles
| Compound | Technique | Solvent | Observed Chemical Shifts (δ, ppm) | Reference |
|---|---|---|---|---|
| 5-chloro-1,3-dimethyl-1H-pyrazole | ¹H NMR | CDCl₃ | 2.22 (s, 3H, 3-Me), 3.84 (s, 3H, 1-Me) | researchgate.net |
| 5-chloro-1,3-dimethyl-1H-pyrazole | ¹³C NMR | CDCl₃ | 14.4 (3-Me), 37.1 (1-Me), 60.8 (C-4), 131.3 (C-5), 150.4 (C-3) | researchgate.net |
| 3,5-Dimethylpyrazine-2-carboxylic acid | ¹H NMR | CDCl₃ | 8.64 (s, 1H), 2.97 (s, 3H), 2.62 (s, 3H) | nih.gov |
| 3,5-Dimethylpyrazine-2-carboxylic acid | ¹³C NMR | CDCl₃ | 164.2, 154.7, 150.2, 148.8, 138.0, 23.6, 21.4 | nih.gov |
To confirm the assignment of proton and carbon signals, a suite of 2D NMR experiments is employed.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings, typically between protons on adjacent carbons. It would be used to establish the connectivity of the aromatic protons on the pyridine (B92270) ring.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon-proton pairs. This would definitively link the proton signals of the two methyl groups to their corresponding carbon signals.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing through-space correlations. This would be useful to confirm the relative positions of the methyl groups and nearby aromatic protons. In some studies of related triazolopyrazines, the equivalent ROESY experiment is used for the same purpose. beilstein-journals.org
Together, these 2D techniques provide a comprehensive map of the molecular structure, leaving no ambiguity in the assignment of atoms. beilstein-journals.org
Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Analysis
Mass spectrometry (MS) is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns. For this compound (C₉H₈ClN₃), the expected monoisotopic mass is approximately 193.04 g/mol .
High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition. A key feature in the mass spectrum would be the isotopic pattern of the molecular ion peak. Due to the presence of chlorine, two peaks would be observed: the M+ peak (containing ³⁵Cl) and the M+2 peak (containing ³⁷Cl) in an approximate 3:1 ratio of intensity, which is characteristic for a monochlorinated compound.
Electron Ionization (EI) mass spectrometry would induce fragmentation. The fragmentation pattern for pyrazine (B50134) derivatives often involves the loss of small, stable molecules. For example, the fragmentation of 2,5-Dimethylpyrazine shows a prominent molecular ion peak at m/z 108 and a base peak at m/z 42, corresponding to the loss of hydrogen cyanide (HCN) followed by further fragmentation. nih.gov For the title compound, fragmentation might involve the loss of a chlorine radical (Cl•), a methyl radical (CH₃•), or HCN, leading to characteristic fragment ions that help confirm the structure.
Infrared (IR) Spectroscopy for Vibrational Analysis of Functional Groups
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of its chemical bonds. It is particularly useful for identifying the functional groups present.
For this compound, the IR spectrum would be expected to show several characteristic absorption bands:
Aromatic C-H stretching: Typically observed above 3000 cm⁻¹.
Aliphatic C-H stretching: From the methyl groups, expected in the 2850-3000 cm⁻¹ region.
C=N and C=C stretching: The stretching vibrations of the fused aromatic rings would result in a series of sharp bands in the 1400-1650 cm⁻¹ region. For example, pyrazinoporphyrazine derivatives show C=N and C=C bands around 1521 cm⁻¹ and 1614 cm⁻¹, respectively. researchgate.net
C-Cl stretching: A band in the fingerprint region, typically between 600-800 cm⁻¹, would indicate the presence of the carbon-chlorine bond.
Expected IR Absorption Bands
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Functional Group |
|---|---|---|
| Aromatic C-H Stretch | 3000 - 3100 | Pyrido Ring |
| Aliphatic C-H Stretch | 2850 - 3000 | Methyl Groups |
| C=N / C=C Stretch | 1400 - 1650 | Pyrido[3,4-b]pyrazine (B183377) Core |
| C-Cl Stretch | 600 - 800 | Chloro Substituent |
X-ray Crystallography for Solid-State Structural Determination and Conformational Analysis
Single-crystal X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. It provides precise bond lengths, bond angles, and intermolecular interactions.
While the crystal structure for this compound has not been reported, analysis of a suitable single crystal would yield detailed structural parameters. As an illustration, the crystallographic analysis of a related compound, 5-chloropyridine-2,3-diamine, provides the type of data that would be obtained. nih.gov This analysis reveals the crystal system, space group, unit cell dimensions, and the planarity of the molecule. nih.gov For the title compound, such an analysis would confirm the fused ring system's planarity and detail how the molecules pack in the crystal lattice, revealing any π-stacking or other non-covalent interactions. nih.gov
Illustrative Crystallographic Data for 5-chloropyridine-2,3-diamine
| Parameter | Value | Reference |
|---|---|---|
| Crystal System | Orthorhombic | nih.gov |
| Space Group | P2₁2₁2₁ | nih.gov |
| a (Å) | 5.3370 (3) | nih.gov |
| b (Å) | 8.6946 (5) | nih.gov |
| c (Å) | 13.8475 (8) | nih.gov |
| Volume (ų) | 642.44 (6) | nih.gov |
UV-Visible Spectroscopy for Electronic Transitions and Absorption Characteristics
UV-Visible spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy orbital to a higher energy one. Fused aromatic systems like pyrido[3,4-b]pyrazines are expected to have strong absorptions in the UV region.
The spectrum would likely be characterized by absorptions corresponding to π→π* transitions, common in aromatic systems, and possibly n→π* transitions arising from the lone pairs of electrons on the nitrogen atoms. For comparison, complex pyrazine-containing macrocycles like tetrakis(1,2,5-thiadiazolo[3′,4′:5,6]pyrazino)[2,3-b,g,l,q]porphyrazine complexes exhibit intense Soret bands (around 370 nm) and Q-bands in the visible region (around 657 nm), which are characteristic of π→π* transitions within the large conjugated system. researchgate.net For the smaller this compound system, absorptions would be expected at shorter wavelengths, likely in the 250-400 nm range. The exact position and intensity of the absorption maxima (λₘₐₓ) would be sensitive to the solvent used.
In-Depth Computational Analysis of this compound Remains Elusive
Despite a comprehensive search of available scientific literature, detailed computational and theoretical investigations specifically focused on the chemical compound this compound are not presently available.
While the fields of computational chemistry and molecular modeling have seen significant advancements, providing deep insights into the electronic, structural, and reactive properties of novel molecules, it appears that this compound has not yet been a specific subject of such in-depth studies. Methodologies such as Density Functional Theory (DFT), Time-Dependent Density Functional Theory (TD-DFT), and various molecular dynamics simulations are powerful tools for characterizing new chemical entities. However, the application of these techniques to this compound has not been documented in accessible scientific papers or databases.
The requested article, which was to be structured around a detailed outline of computational investigations—including electronic structure analysis, excited state properties, molecular orbital analysis, intramolecular interactions, and ligand-protein interactions—cannot be generated at this time due to the absence of specific research data for this particular compound.
Searches for this specific molecule did not yield any dedicated studies that would provide the necessary data to populate the outlined sections, such as:
Density Functional Theory (DFT) Calculations: No published research was found detailing the optimization of the molecular geometry or the electronic structure of this compound.
Time-Dependent Density Functional Theory (TD-DFT): Information regarding the excited state properties and simulated optical absorption spectra for this compound is not available.
Frontier Molecular Orbital (FMO) Analysis: There are no reports on the HOMO-LUMO energy gap or global reactivity parameters calculated for this molecule.
Natural Bond Orbital (NBO) Analysis: Studies concerning intramolecular interactions and charge transfer specific to this compound have not been published.
Transition Density Matrix (TDM) and Density of States (DOS) Analysis: No data from these types of analyses could be located for this compound.
Molecular Docking and Dynamics Simulations: There is no available research on the potential interactions of this compound with proteins or its conformational dynamics.
While general information exists for related structures, such as pyrazine and pyrido[3,4-b]pyrazine derivatives, the strict requirement to focus solely on this compound prevents the inclusion of this broader, non-specific information.
The scientific community continues to explore a vast array of chemical structures, and it is possible that this compound may become a subject of interest in future computational studies. Until such research is conducted and published, a detailed and scientifically accurate article as per the requested outline cannot be provided.
Computational and Theoretical Investigations of 5 Chloro 2,3 Dimethylpyrido 3,4 B Pyrazine
Prediction of Spectroscopic Parameters through Computational Methods
Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules, offering insights that complement and aid in the interpretation of experimental data. For 5-Chloro-2,3-dimethylpyrido[3,4-b]pyrazine, while specific experimental spectroscopic studies are not widely available in the public domain, its parameters can be reliably predicted using well-established theoretical methods. These computational approaches, particularly those based on Density Functional Theory (DFT), are instrumental in forecasting a range of spectroscopic data, including Nuclear Magnetic Resonance (NMR), Infrared (IR), Raman, and Ultraviolet-Visible (UV-Vis) spectra.
The prediction of spectroscopic parameters for analogous heterocyclic compounds is a common practice in computational chemistry. nih.gov Methodologies such as DFT and time-dependent DFT (TD-DFT) are frequently employed to calculate the spectroscopic properties of molecules containing pyrazine (B50134) and pyridine (B92270) rings. researchgate.netmdpi.com For instance, the gauge-including atomic orbital (GIAO) method is a standard approach for calculating NMR chemical shifts, while harmonic vibrational frequency calculations are used to predict IR and Raman spectra. nih.gov Electronic transitions and UV-Vis spectra are typically computed using TD-DFT. nih.gov
These computational techniques allow for a detailed analysis of how the structural and electronic features of a molecule, such as the presence of a chlorine atom and methyl groups on the pyridopyrazine core, influence its spectroscopic signatures. The accuracy of these predictions is highly dependent on the chosen level of theory, including the functional and basis set. mdpi.com For similar heterocyclic systems, functionals like B3LYP and basis sets such as 6-311++G(d,p) have been shown to provide results that correlate well with experimental data. mdpi.com
Nuclear Magnetic Resonance (NMR) Spectroscopy
Computational methods can predict the ¹H and ¹³C NMR chemical shifts of this compound. These predictions are valuable for assigning signals in experimentally obtained spectra and for understanding the electronic environment of the different nuclei within the molecule. The calculated chemical shifts are typically reported relative to a standard, such as tetramethylsilane (B1202638) (TMS).
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| C2-CH₃ | 2.65 | 22.1 |
| C3-CH₃ | 2.70 | 23.5 |
| C5 | - | 145.8 |
| C6 | 8.10 | 125.4 |
| C7 | 7.85 | 130.2 |
| C8 | 8.50 | 148.9 |
| C9a | - | 152.3 |
| C10a | - | 135.7 |
| N1 | - | - |
| N4 | - | - |
| N9 | - | - |
Note: These are hypothetical values based on typical computational predictions for similar structures and should be considered illustrative.
Vibrational Spectroscopy (IR and Raman)
Theoretical calculations can generate the vibrational spectra (IR and Raman) of this compound. These predicted spectra show the frequencies and intensities of the vibrational modes of the molecule. This information is crucial for identifying functional groups and for the structural elucidation of the compound. For example, characteristic stretching frequencies for C-Cl, C-N, and C-H bonds, as well as ring vibrations, can be predicted.
Table 2: Predicted Dominant Vibrational Frequencies for this compound
| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Activity (Å⁴/amu) |
|---|---|---|
| C-H stretch (methyl) | 2950-3050 | Low-Medium |
| C-H stretch (aromatic) | 3050-3150 | Medium |
| C=N stretch | 1580-1650 | High |
| C=C stretch (aromatic) | 1450-1600 | High |
| C-Cl stretch | 700-800 | Medium |
Note: These are hypothetical values based on typical computational predictions for similar structures and should be considered illustrative.
Electronic Spectroscopy (UV-Visible)
Time-dependent DFT (TD-DFT) is the primary computational method used to predict the electronic absorption spectra (UV-Vis) of molecules. nih.gov For this compound, these calculations can predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. These electronic transitions typically correspond to π → π* and n → π* transitions within the aromatic system.
Table 3: Predicted UV-Visible Absorption for this compound
| Transition | Predicted λmax (nm) | Predicted Oscillator Strength (f) |
|---|---|---|
| n → π* | 340 | 0.08 |
| π → π* | 285 | 0.45 |
| π → π* | 250 | 0.62 |
Note: These are hypothetical values based on typical computational predictions for similar structures and should be considered illustrative.
Structure Activity Relationship Sar and Rational Design Principles
Correlating Structural Features with Molecular Target Engagement
The engagement of pyrido[3,4-b]pyrazine (B183377) derivatives with their molecular targets is highly dependent on their substitution patterns. Research into analogous compounds has revealed critical insights into the structural requirements for biological activity. For instance, studies on 1,2-dihydropyrido[3,4-b]pyrazine derivatives have demonstrated that the presence of an aryl group at certain positions is essential for antineoplastic activity. nih.gov Furthermore, the oxidation state of the pyridopyrazine ring system can dramatically affect activity, with both oxidation to the aromatic form and reduction to a tetrahydro derivative leading to a diminution or loss of efficacy. nih.gov
In the context of protein kinase inhibition, a key therapeutic area for this class of compounds, specific substitutions have been identified as crucial for binding. For example, a 4-(piperidin-1-yl)aniline moiety at either the C-5 or C-8 position of the pyrido[3,4-b]pyrazine ring has been identified as a significant pharmacophoric group for activity against a panel of cancer-related protein kinases. rsc.org This suggests that the C-5 position, where the chlorine atom is located in 5-Chloro-2,3-dimethylpyrido[3,4-b]pyrazine, is a critical interaction point with the target protein.
The pyrido[3,4-b]pyrazine scaffold itself is recognized as a valuable starting point for the design of inhibitors for enzymes such as spleen tyrosine kinase (Syk), which is implicated in inflammatory diseases, allergic disorders, and certain cancers. google.com The specific arrangement of the chloro and dimethyl substituents on this core structure dictates its unique interactions within the kinase binding pocket.
Impact of Halogenation (e.g., Chlorine at Position 5) on Electronic and Steric Profiles
The introduction of a halogen, such as chlorine, at position 5 of the pyrido[3,4-b]pyrazine ring has a profound effect on the molecule's electronic and steric properties. Halogens are electron-withdrawing groups, and the chlorine atom at C-5 can modulate the electron density of the aromatic system. This alteration in the electronic profile can influence the molecule's ability to form hydrogen bonds and other non-covalent interactions with amino acid residues in the active site of a target protein.
From a steric perspective, the chlorine atom is relatively small, but its presence can still influence the preferred conformation of the molecule and its fit within a binding pocket. The strategic placement of halogens is a common tactic in medicinal chemistry to enhance binding affinity and to block metabolic pathways, thereby improving the compound's metabolic stability.
Influence of Alkyl Substituents (e.g., Methyl at Positions 2,3) on Molecular Recognition and Stability
Moreover, the introduction of methyl groups can have a significant impact on the metabolic stability of the compound. Studies on the related pyrido[3,4-d]pyrimidine (B3350098) scaffold have shown that the addition of a methyl group can curb rapid metabolism in human liver microsomes, a key consideration in drug design. acs.org This improved metabolic stability can lead to a longer half-life and better bioavailability in vivo. Research on pyrido[4,3-b]pyrazine-EDOT hybrid polymers also indicates that methyl substitution can improve the redox stability of the corresponding polymers. semanticscholar.org
Design Principles for Modulating Pharmacokinetic and Pharmacodynamic Relevant Properties through Structural Analogue Development
The rational design of structural analogues of this compound is guided by the principles of modulating its pharmacokinetic (absorption, distribution, metabolism, and excretion - ADME) and pharmacodynamic (biological effect) properties. For instance, to enhance the potency and selectivity of such compounds, medicinal chemists often explore a variety of substituents at key positions.
Furthermore, the stereochemistry of substituents can be a critical factor. For the aforementioned hydroxamic acid derivatives, the stereochemistry of the alpha carbon was also important for activity. nih.gov This indicates that the three-dimensional arrangement of atoms is a key determinant of biological function.
By systematically altering the substituents on the pyrido[3,4-b]pyrazine core, it is possible to fine-tune the compound's properties to achieve a desired therapeutic profile. This can involve modifying the halogen at position 5, altering the alkyl groups at positions 2 and 3, or introducing new functional groups at other positions on the ring system.
Interactive Data Table: Structure-Activity Relationship of Pyrido[3,4-b]pyrazine Analogs
| Compound/Analog Class | Key Structural Features | Observed Biological Activity | Reference |
| 1,2-Dihydropyrido[3,4-b]pyrazines | Aryl group at position 6; Methyl group at position 7 | Antineoplastic activity | nih.gov |
| Disubstituted Pyrido[3,4-b]pyrazines | 4-(piperidin-1-yl)aniline at C-5 or C-8 | Protein kinase inhibition | rsc.org |
| Pyrido[3,4-d]pyrimidine Analogs | Methyl group at position 6 | Improved metabolic stability | acs.org |
| Tetrahydropyrido[3,4-b]pyrazine-based hydroxamic acids | Hydroxamic acid, sulfonamide, and phenyl moieties | HB-EGF shedding inhibition | nih.gov |
Molecular Mechanisms of Action and Biological Target Validation
Elucidation of Enzyme Inhibition Mechanisms (e.g., FtsZ, Kinases, Histone Deacetylases)
The potential for 5-Chloro-2,3-dimethylpyrido[3,4-b]pyrazine to act as an enzyme inhibitor is an area of significant interest. The pyridopyrazine scaffold is present in a variety of biologically active molecules, suggesting that this core structure could interact with numerous enzymatic targets.
Derivatives of pyridopyrazine have been investigated for their inhibitory effects on several enzyme families. For instance, certain pyrido[3,4-b]pyrazine (B183377) derivatives have been explored as potential RET kinase inhibitors. Kinases are a large family of enzymes that play crucial roles in cell signaling, and their dysregulation is often implicated in diseases such as cancer. The mechanism of inhibition by such compounds often involves competitive binding at the ATP-binding site of the kinase, thereby preventing the transfer of a phosphate group to its substrate. However, specific studies detailing the interaction of this compound with any kinase are not currently available.
Similarly, the FtsZ protein, a key player in bacterial cell division, has been a target for novel antibacterial agents. While some pyridopyrazine analogs have been synthesized and evaluated as FtsZ inhibitors, there is no direct evidence to suggest that this compound specifically targets this protein.
Histone deacetylases (HDACs) are another class of enzymes involved in epigenetic regulation and are important targets in cancer therapy. While structurally distinct compounds containing a 5-chloro-pyrimidine moiety have been shown to inhibit HDACs, a direct link to this compound has not been established.
Receptor Binding Dynamics and Allosteric Modulation (e.g., Muscarinic Acetylcholine Receptor Subtype 4)
The interaction of this compound with cellular receptors, particularly G-protein coupled receptors (GPCRs), is another avenue for its potential biological activity. The Muscarinic Acetylcholine Receptor Subtype 4 (M4) is a GPCR that has been a focus for the development of treatments for neurological and psychiatric disorders.
Research into M4 receptor modulators has identified various pyrazine-containing compounds that act as positive allosteric modulators (PAMs). These molecules bind to a site on the receptor distinct from the primary (orthosteric) binding site for the endogenous ligand, acetylcholine. By binding to this allosteric site, PAMs can enhance the receptor's response to acetylcholine. While the broader class of pyrazines has shown promise in this area, specific studies on the binding dynamics and allosteric modulation potential of this compound at the M4 receptor are not available in the current body of scientific literature.
Interrogation of Cellular Pathway Modulation (e.g., Cell Proliferation, Nucleic Acid Interactions)
The effect of this compound on fundamental cellular processes such as cell proliferation and its potential to interact with nucleic acids are critical to understanding its broader biological impact.
Many pyrazine (B50134) derivatives have been synthesized and evaluated for their antiproliferative activities against various cancer cell lines. The mechanisms underlying these effects can be diverse, ranging from the induction of apoptosis to the inhibition of key enzymes involved in cell cycle progression. However, specific data from cell proliferation assays for this compound have not been reported.
The interaction of small molecules with DNA and RNA can also lead to significant biological effects. Some pyrazine-based compounds have been shown to bind to DNA, potentially through intercalation or groove binding, which can interfere with DNA replication and transcription. At present, there is no published research detailing any direct interactions between this compound and nucleic acids.
Biophysical and Biochemical Approaches to Mechanism Elucidation
A variety of biophysical and biochemical techniques are essential for elucidating the molecular mechanisms of action of a compound like this compound.
Biophysical techniques such as X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy could provide high-resolution structural information about the binding of the compound to its potential protein targets. Techniques like Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) would be invaluable for quantifying the binding affinity and thermodynamics of these interactions.
Biochemical assays are crucial for determining the functional consequences of compound binding. For enzyme targets, kinetic assays would be used to determine the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive) and the inhibition constant (Kᵢ). For receptor targets, radioligand binding assays and functional assays measuring downstream signaling events (e.g., calcium mobilization or cyclic AMP production) would be employed.
While these methods are standard in drug discovery and chemical biology, the application of these techniques to study the specific interactions of this compound has not yet been detailed in published research. The data from such studies would be instrumental in validating its biological targets and understanding its precise molecular mechanisms of action.
Applications in Advanced Materials and Chemical Biology
Optoelectronic Applications: Dye-Sensitized Solar Cells (DSSCs) and Electrochromic Polymers
While direct studies on 5-Chloro-2,3-dimethylpyrido[3,4-b]pyrazine in optoelectronic devices are not extensively documented, the broader class of pyrazine- and pyridopyrazine-based compounds has shown significant promise in this arena. These applications primarily leverage the electron-accepting nature of the pyrazine (B50134) core, which can be tailored through chemical modification.
In the context of Dye-Sensitized Solar Cells (DSSCs) , pyrazine-containing molecules are utilized as key components in sensitizer (B1316253) dyes. The typical design of these dyes follows a donor-π-acceptor (D-π-A) architecture, where the pyrazine unit can function as the π-bridge or the acceptor. This structure facilitates intramolecular charge transfer upon photoexcitation, a crucial step for efficient electron injection into the semiconductor electrode (commonly TiO2) of the solar cell. acs.orgechemi.com Pyrazine-based sensitizers are noted for their favorable photophysical and electrochemical properties, including strong absorption in the visible and near-infrared regions and high molar extinction coefficients. acs.org For instance, sensitizers incorporating thieno[3,4-b]pyrazine (B1257052) derivatives have been synthesized and have demonstrated effective photoelectric conversion. youtube.comibs.re.kr The power conversion efficiencies of some DSSCs using pyrazine-based dyes have even surpassed those of standard ruthenium-based sensitizers. acs.orgrsc.org
The pyridopyrazine framework is also relevant in the development of Electrochromic Polymers . These materials can change color in response to an electrical potential and are used in applications like smart windows and displays. Polymers incorporating pyrido[4,3-b]pyrazine units have been shown to exhibit multi-color electrochromic behavior, switching between different colored states in a reversible manner with low working potentials. acs.org The performance of these polymers, including their optical contrast, switching speed, and stability, is highly dependent on the molecular structure of the precursor monomers. acs.org
Nonlinear Optical (NLO) Properties and Potential Applications
Nonlinear optical (NLO) materials are essential for technologies that involve the manipulation of light, such as frequency conversion and optical switching. The search for organic molecules with large second-order NLO responses is driven by their potential for high efficiency and ease of processing.
Research on compounds structurally related to this compound has revealed significant NLO properties. A study on a series of substituted pyrido[2,3-b]pyrazine (B189457) derivatives demonstrated a remarkable NLO response. acs.orgorganic-chemistry.org The NLO properties, including average polarizability (<α>), first hyperpolarizability (βtot), and second hyperpolarizability (<γ>), were calculated using density functional theory (DFT). The results indicated that these compounds have substantial NLO activity, suggesting their potential for use in NLO technologies. acs.orgorganic-chemistry.org
The following table summarizes the calculated NLO properties for a representative pyrido[2,3-b]pyrazine derivative from the study.
| NLO Property | Calculated Value (esu) |
|---|---|
| Average Polarizability (⟨α⟩) | 3.90 × 10⁻²³ |
| First Hyperpolarizability (βtot) | 15.6 × 10⁻³⁰ |
| Second Hyperpolarizability (⟨γ⟩) | 6.63 × 10⁻³⁵ |
These high NLO response values highlight the potential of the pyridopyrazine scaffold in the development of new materials for optical applications. acs.orgorganic-chemistry.org
Electrochemical Sensing Platforms (e.g., DNA Biosensors)
The development of sensitive and selective biosensors is a critical area of research, with electrochemical sensors offering advantages such as rapid response, low cost, and high sensitivity. researchgate.net The pyridopyrazine core has been investigated as a component in electrochemical sensing platforms, particularly for the detection of biomolecules like DNA.
A study on novel pyrido[2,3-b]pyrazine derivatives demonstrated their utility in the electrochemical sensing of DNA. rsc.orgorganic-chemistry.org These compounds were found to interact with DNA, likely through an intercalative mode, where the molecule inserts itself between the base pairs of the DNA double helix. This interaction leads to a measurable change in the electrochemical signal, such as a shift in the peak potential, which can be used to detect the presence of DNA. rsc.org The development of such label-free electrochemical DNA biosensors is a promising avenue for medical diagnostics and other applications requiring sensitive DNA detection. rsc.org
The general principle of these biosensors involves immobilizing a DNA probe on an electrode surface. When the target DNA is present in a sample, it hybridizes with the probe, and the interaction with the pyridopyrazine compound alters the electrochemical response, signaling the presence of the target. researchgate.net
Catalytic Roles in Organic Synthesis (e.g., Acyl Transfer Reactions)
While direct experimental evidence for the catalytic activity of this compound is not yet available, the fundamental structure of the molecule suggests a potential role in catalysis, particularly in acyl transfer reactions. This potential is inferred from the well-established catalytic activity of pyridine (B92270) and its derivatives.
Pyridine is a known nucleophilic catalyst that accelerates acyl transfer reactions, such as the acylation of alcohols. echemi.com The catalytic cycle involves the nucleophilic attack of the pyridine nitrogen on the acylating agent (e.g., an acid anhydride), forming a highly reactive N-acylpyridinium intermediate. This intermediate is then more readily attacked by the alcohol, transferring the acyl group and regenerating the pyridine catalyst. echemi.com
The pyridopyrazine ring system of this compound contains two nitrogen atoms within its aromatic structure. It is plausible that one or both of these nitrogen atoms could act as a nucleophilic center, similar to the nitrogen in pyridine, to catalyze acyl transfer reactions. The electronic properties of the pyridopyrazine ring, influenced by the chloro and dimethyl substituents, would modulate the nucleophilicity of the nitrogen atoms and thus the catalytic activity. Derivatives of 3,4-diaminopyridine (B372788), for example, have been synthesized and studied as effective catalysts for acyl-transfer reactions. rsc.org Therefore, it is a reasonable hypothesis that this compound and related compounds could serve as organocatalysts in various organic transformations.
Future Research Trajectories and Multidisciplinary Perspectives
Advanced Synthetic Strategies for Structural Diversification and Library Synthesis
The future development of 5-Chloro-2,3-dimethylpyrido[3,4-b]pyrazine as a core scaffold hinges on the application of advanced synthetic methodologies to generate diverse libraries of analogues. The chlorine atom at the C-5 position is a key functional handle, amenable to a variety of modern cross-coupling reactions. This allows for the systematic modification of the scaffold to explore the chemical space and establish structure-activity relationships (SAR).
One of the most powerful strategies would be the use of palladium-catalyzed cross-coupling reactions. Techniques such as Suzuki, Stille, Heck, Sonogashira, and Buchwald-Hartwig amination reactions would allow for the introduction of a wide array of substituents, including aryl, heteroaryl, alkyl, alkynyl, and amino groups. For instance, coupling with various boronic acids (Suzuki reaction) could generate a library of 5-aryl or 5-heteroaryl derivatives, which is a common strategy for modulating the pharmacological properties of kinase inhibitors. ikm.org.my
Furthermore, diversity-oriented synthesis could be employed, starting from polyfunctionalized precursors like pentafluoropyridine, which can be readily converted into tetrahydropyrido[3,4-b]pyrazine scaffolds. nih.govworktribe.com This approach allows for the creation of previously inaccessible poly-substituted derivatives. Modern techniques such as multicomponent reactions and flow chemistry could also be implemented to accelerate the synthesis of a large number of analogues efficiently and in high yield. nih.gov
Below is a table outlining potential diversification strategies for the this compound core.
| Reaction Type | Reagent/Catalyst | Potential Substituents at C-5 | Desired Outcome |
| Suzuki Coupling | Aryl/heteroaryl boronic acids, Pd catalyst (e.g., Pd(PPh₃)₄) | Aryl, Heteroaryl | Exploration of aromatic interactions with biological targets |
| Buchwald-Hartwig Amination | Primary/secondary amines, Pd catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., Xantphos) | Alkylamines, Arylamines, Heterocyclic amines | Introduction of hydrogen-bond donors/acceptors |
| Sonogashira Coupling | Terminal alkynes, Pd/Cu catalyst | Alkynyl, Arylalkynyl | Rigid linkers for probing deep binding pockets |
| Heck Coupling | Alkenes, Pd catalyst | Alkenyl, Styrenyl | Introduction of unsaturated side chains |
| Nucleophilic Aromatic Substitution (SNAr) | Amines, Thiols, Alcohols | Amino, Thioether, Ether groups | Cost-effective functionalization with diverse nucleophiles |
Computational Chemistry in Predictive Design and Optimization of Novel Scaffolds
Computational chemistry is an indispensable tool for accelerating the drug discovery process by providing insights into molecular interactions and predicting the properties of novel compounds before their synthesis. For the this compound scaffold, in silico methods can guide the rational design of derivatives with enhanced potency and selectivity.
Molecular docking simulations can be used to predict the binding modes of designed analogues within the active site of specific biological targets, such as protein kinases or cholinesterases. researchgate.netnih.gov This technique helps in prioritizing compounds for synthesis by identifying those with the most favorable interactions (e.g., hydrogen bonds, hydrophobic interactions) with key amino acid residues. mdpi.comjetir.org For example, docking studies on related pyrazolo[3,4-b]pyridine derivatives have successfully guided the optimization of potent TANK-binding kinase 1 (TBK1) inhibitors. nih.gov
Quantitative Structure-Activity Relationship (QSAR) studies can also be employed to build mathematical models that correlate the structural features of the compounds with their biological activity. These models can then be used to predict the activity of yet-unsynthesized analogues, further refining the design process.
Density Functional Theory (DFT) calculations can provide deeper insights into the electronic properties of the scaffold, such as molecular orbital energies (HOMO/LUMO), electrostatic potential, and reactivity descriptors. nih.govrsc.org This information is valuable for understanding the molecule's reactivity and its potential for non-covalent interactions, which are crucial for molecular recognition.
| Computational Method | Application | Predicted Parameters | Impact on Design |
| Molecular Docking | Predict binding mode in a protein active site | Binding energy (kcal/mol), Hydrogen bonds, Hydrophobic contacts | Prioritize synthesis of compounds with high predicted affinity and optimal fit. ikm.org.my |
| QSAR | Correlate chemical structure with biological activity | Predictive activity models (e.g., pIC₅₀) | Guide modifications to enhance activity based on statistical models. |
| Molecular Dynamics (MD) Simulation | Assess the stability of the ligand-protein complex over time | RMSD, RMSF, Binding free energy | Confirm the stability of docked poses and understand dynamic interactions. nih.gov |
| DFT Calculations | Analyze electronic structure and reactivity | HOMO/LUMO energy gap, Electrostatic potential, NBO analysis | Understand electronic properties to optimize interactions and reactivity. rsc.org |
Rational Design of Next-Generation Pyrido[3,4-b]pyrazine (B183377) Analogues for Specific Molecular Targets
The pyrido[3,4-b]pyrazine core is a "privileged scaffold" found in numerous biologically active molecules, particularly as inhibitors of protein kinases. rsc.org The rational design of next-generation analogues of this compound should therefore focus on specific, therapeutically relevant molecular targets.
A primary area of focus is the design of inhibitors for protein kinases, which are critical regulators of cell signaling and are often dysregulated in diseases like cancer. 47.251.13 For example, derivatives of the related pyrido[3,4-b]pyrazin-2(1H)-one scaffold have been developed as potent inhibitors of Fms-like tyrosine kinase 3 (FLT3), a target in acute myeloid leukemia. nih.gov By applying the synthetic strategies mentioned above, the 5-position of the target compound can be functionalized with moieties known to interact with the ATP-binding site of kinases, such as the 4-(piperidin-1-yl)aniline group. rsc.org
Structure-activity relationship (SAR) studies are crucial in this process. nih.gov By systematically varying the substituents on the core scaffold and evaluating their biological activity, a clear understanding of the structural requirements for potent and selective inhibition can be established. Bioisosteric replacement, where one functional group is replaced by another with similar physical or chemical properties, can also be a valuable strategy to improve potency, selectivity, or pharmacokinetic properties. nih.gov
Key molecular targets for which pyrido[3,4-b]pyrazine analogues could be designed include:
Tyrosine Kinases: EGFR, FLT3, VEGFR-2. nih.govnih.govfrontiersin.org
Serine/Threonine Kinases: MKK4, TBK1, Chk1. ikm.org.mynih.gov47.251.13
Cholinesterases: Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) for neurodegenerative diseases. researchgate.netnih.gov
Integration of Pyrido[3,4-b]pyrazine Scaffolds into Multifunctional Hybrid Systems
A forward-thinking approach involves integrating the this compound scaffold into larger, multifunctional molecular systems. This strategy aims to create molecules with novel mechanisms of action or multiple therapeutic/diagnostic functions.
One of the most promising applications is in the development of Proteolysis-Targeting Chimeras (PROTACs). mdpi.com A PROTAC is a heterobifunctional molecule that consists of a ligand for a target protein, a ligand for an E3 ubiquitin ligase, and a linker. By binding simultaneously to the target protein and the E3 ligase, the PROTAC induces the ubiquitination and subsequent degradation of the target protein. A derivative of this compound designed to bind a specific protein of interest (e.g., a kinase) could be incorporated as the "warhead" in a novel PROTAC.
Another avenue is the creation of hybrid molecules by conjugating the pyridopyrazine scaffold with natural products or other pharmacophores. nih.govmdpi.com This can lead to synergistic effects or dual-targeting agents that act on multiple pathways involved in a disease. For instance, combining the scaffold with a fragment known to have antioxidant properties could yield a compound with both kinase inhibitory and cytoprotective effects.
Furthermore, the electronic properties of the pyridopyrazine core suggest potential applications in materials science. researchgate.net By attaching donor and acceptor groups, novel push-pull chromophores with nonlinear optical (NLO) properties could be developed for use in advanced electronic and photonic devices. rsc.org The scaffold could also be incorporated into fluorescent probes for biological imaging or electrochemical sensors for DNA. nih.govrsc.org
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
